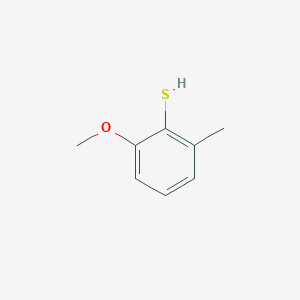

2-Methoxy-6-methylbenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-4-3-5-7(9-2)8(6)10/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBMLLHADNHMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306493 | |

| Record name | 2-Methoxy-6-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876494-68-7 | |

| Record name | 2-Methoxy-6-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876494-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 6 Methylbenzenethiol and Its Precursors

Classical and Contemporary Approaches to Benzenethiol (B1682325) Synthesis

The preparation of benzenethiols can be achieved through several well-established synthetic routes. These methods generally involve the introduction of a sulfur-containing functional group to an aromatic ring, which is subsequently converted to the thiol.

Thiolation of Aromatic Halides and Sulfonates

The direct displacement of an aromatic halide or sulfonate with a sulfur nucleophile is a common strategy for forming a carbon-sulfur bond. Aryl halides, particularly iodides and bromides, are frequently used substrates.

Various sulfur sources can be employed. While foul-smelling thiols are often avoided, reagents like potassium thiocyanate (B1210189) (KSCN) can serve as an efficient sulfur surrogate. sigmaaldrich.com Copper-catalyzed reactions have proven effective for the S-arylation of KSCN with aryl halides. sigmaaldrich.combldpharm.com For instance, a simple and efficient protocol for the CuI-catalyzed C-S bond formation between aryl halides and KSCN has been reported, leading to symmetrical diaryl sulfides which can then be reduced to the corresponding thiols. sigmaaldrich.combldpharm.com Another approach involves the use of sodium sulfide (B99878) (Na₂S·9H₂O) as the sulfur source, catalyzed by copper in the presence of 1,2-ethanedithiol, which allows for the direct synthesis of aryl thiols from aryl iodides in very good yields. nih.gov

Table 1: Examples of Copper-Catalyzed Thiolation of Aryl Halides

| Aryl Halide | Sulfur Source | Catalyst/Ligand | Solvent | Product Type | Yield | Reference |

| Aryl Iodide | KSCN | CuI | PEG-400 | Diaryl Sulfide | up to 94% | sigmaaldrich.com |

| Aryl Iodide | Sulfur Powder | CuI-nanoparticles | None | Aryl Thiol | Good to Excellent | nih.gov |

| Aryl Iodide | Na₂S·9H₂O | CuI / 1,2-ethanedithiol | Not Specified | Aryl Thiol | Very Good | nih.gov |

| Product obtained after subsequent reduction. |

Reduction of Disulfides and Sulfonyl Chlorides

Aryl disulfides and arylsulfonyl chlorides are common precursors to benzenethiols, accessible through various synthetic routes. Their reduction to the corresponding thiol is a key final step.

Reduction of Disulfides: Diaryl disulfides can be chemoselectively reduced to thiols using reagents like sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system containing methanol (B129727). dp.techchemicalbook.com This method is valued for its mild conditions and high chemoselectivity, avoiding the reduction of other sensitive functional groups. dp.tech The combination of NaBH₄ with lithium chloride (LiCl) has also been shown to efficiently cleave organic disulfides to their corresponding mercaptans in short reaction times. doubtnut.com

Reduction of Sulfonyl Chlorides: Arylsulfonyl chlorides can be reduced to thiophenols using strong reducing agents like zinc and acid. rsc.org For example, benzenesulfonyl chloride can be reduced with zinc dust and sulfuric acid. rsc.org Catalytic hydrogenation offers another route. A process for hydrogenating aryl sulfonyl chlorides in the presence of a palladium catalyst and a base has been developed, yielding aryl thiols. google.comwikipedia.org This method is notable for its applicability to a range of substituted sulfonyl chlorides. google.com

Table 2: Conditions for Reduction of Sulfur-Containing Precursors

| Precursor | Reducing Agent/System | Solvent | Key Conditions | Product | Reference |

| Diaryl Disulfide | NaBH₄ / Methanol | THF | Slow addition of MeOH | Aryl Thiol | dp.techchemicalbook.com |

| Diaryl Disulfide | NaBH₄ / LiCl | Dry THF | 0°C to room temp. | Aryl Thiol | doubtnut.com |

| Arylsulfonyl Chloride | Zn / H₂SO₄ | Water | Not specified | Aryl Thiol | rsc.org |

| Arylsulfonyl Chloride | H₂ / Pd catalyst / Base | Various | 20°C to 110°C | Aryl Thiol | google.com |

Thioacylation and Subsequent Hydrolysis

This category includes methods where an aniline (B41778) or phenol (B47542) is converted into an intermediate that facilitates the introduction of a sulfur atom, which is then unmasked to reveal the thiol.

Leuckart Thiophenol Reaction: This classical method involves the conversion of an aniline to a diazonium salt, which then reacts with a potassium alkyl xanthate. The resulting aryl xanthate can be hydrolyzed under basic conditions to yield the aryl mercaptan. rsc.orgacs.org

Newman-Kwart Rearrangement: A powerful method for converting phenols into thiophenols is the Newman-Kwart rearrangement. rsc.orgsmolecule.com The phenol is first converted into an O-aryl dialkylthiocarbamate. rsc.orgthieme-connect.com Heating this intermediate, typically at temperatures between 200 and 300 °C, induces an intramolecular rearrangement to the thermodynamically more stable S-aryl isomer. acs.orgsmolecule.comthieme-connect.com Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. acs.org The reaction is known to be influenced by electronic effects, with electron-withdrawing groups on the aromatic ring generally accelerating the rearrangement. sigmaaldrich.com

Herz Reaction: The Herz reaction is a specific method for producing ortho-aminothiophenols. It involves the reaction of an aniline with disulfur (B1233692) dichloride (S₂Cl₂) to form a benzodithiazolium salt, known as a Herz salt. sigmaaldrich.comcapotchem.com Hydrolysis of this salt, typically under alkaline conditions, cleaves the heterocyclic ring to yield the sodium salt of the 2-aminothiophenol. sigmaaldrich.comcapotchem.com A limitation of this reaction is that anilines with an unsubstituted para-position often undergo chlorination at that site. organic-chemistry.org

Targeted Synthesis of 2-Methoxy-6-methylbenzenethiol

The synthesis of the specific target molecule, this compound, requires a regioselective approach starting from appropriately substituted precursors. While a direct, documented synthesis is not readily found in the literature, several plausible routes can be constructed based on the general methodologies described above.

Strategies from 2-Methoxy-6-methylbenzene Derivatives

The most direct strategies would involve the introduction of a thiol or a thiol precursor group onto a pre-formed 2-methoxy-6-methylbenzene skeleton.

From 2-Methoxy-6-methylphenol: A potential route starts with 2-Methoxy-6-methylphenol. This precursor could be subjected to the Newman-Kwart rearrangement . The phenol would first be reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base to form the O-(2-methoxy-6-methylphenyl) dialkylthiocarbamate. Thermal rearrangement of this intermediate, followed by hydrolysis, would yield the target this compound. acs.orgontosight.ai

From 2-Methoxy-6-methylaniline (B1630886): Starting with 2-Methoxy-6-methylaniline, which is commercially available, one could employ the Leuckart thiophenol reaction . ontosight.ailookchem.comorgsyn.org This would involve diazotization of the aniline followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate). The resulting S-(2-methoxy-6-methylphenyl) xanthate would then be hydrolyzed to the desired thiol.

From 2-Bromo-1-methoxy-3-methylbenzene: Using 2-Bromo-1-methoxy-3-methylbenzene as a starting material, a direct thiolation via catalytic cross-coupling could be envisioned. organic-chemistry.orggoogle.com Reaction with a suitable sulfur source, such as sodium sulfide or a protected thiol equivalent, in the presence of a copper or palladium catalyst, could potentially install the thiol group directly.

Regioselective Functionalization Techniques

Achieving the desired 1,2,3-substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity.

One potential precursor is 2-methyl-6-nitroanisole. Reduction of the nitro group would yield 2-methoxy-6-methylaniline. For instance, the reduction of 2-nitro-3-methylanisole to 2-methoxy-6-methylaniline can be achieved using iron in acetic acid. chemicalbook.com

Another key precursor could be 2-methoxy-6-methylbenzenesulfonyl chloride. This could potentially be synthesized by chlorosulfonylation of 2-methylanisole, though regioselectivity could be an issue. Once obtained, the sulfonyl chloride could be reduced to the target thiol using methods such as zinc/acid or catalytic hydrogenation. google.comwikipedia.org

A multi-step synthesis of 2-bromo-3-methylbenzoic acid has been documented, starting from p-nitrotoluene. While not a direct precursor, this highlights methods for constructing substituted benzene rings that could be adapted. The synthesis of 2-methoxy-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid has also been described, involving reduction, diazotization, hydrolysis, and methylation steps. Such carboxylic acids could potentially be converted to the corresponding anilines or phenols, which then serve as entry points for the reactions described above.

Optimization of Reaction Conditions and Yields

The synthesis of specialty aromatic compounds like this compound requires meticulous optimization of reaction parameters to maximize yield and purity. The process involves a systematic study of variables such as temperature, solvent, catalyst loading, and the stoichiometry of reactants. Drawing parallels from the synthesis of related substituted aromatic molecules, key optimization strategies can be identified.

For instance, in cross-coupling reactions or nucleophilic aromatic substitutions, the choice of solvent can dramatically influence reaction rates and yields. Polar aprotic solvents often enhance the solubility of reagents and stabilize charged intermediates, thereby accelerating the reaction. Temperature is another critical factor; while higher temperatures can increase reaction rates, they may also lead to the formation of undesirable byproducts. Therefore, finding the optimal temperature that balances reaction speed with selectivity is crucial. academie-sciences.fr

Catalyst systems, particularly in cross-coupling methodologies, are central to achieving high yields. The optimization of catalyst loading is a trade-off between reaction efficiency and cost. While higher catalyst concentrations can lead to faster conversions, minimizing the amount of, often expensive and toxic, metal catalyst is a key goal. academie-sciences.fr The nature of the base and the molar ratio of reactants are also fine-tuned to ensure the complete consumption of the limiting reagent and to neutralize acidic byproducts that might inhibit the reaction. academie-sciences.frnsf.gov

The following interactive table illustrates the optimization of a representative Suzuki-Miyaura cross-coupling reaction, a plausible method for creating substituted biaryl precursors. The principles shown are directly applicable to optimizing the synthesis of precursors for this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is paramount for developing environmentally and economically sustainable chemical processes. uni-mainz.dejddhs.com For a target molecule like this compound, this involves adopting solvent-free and catalyst-free systems, maximizing atom economy, minimizing waste, and utilizing sustainable reagents.

Solvent-Free and Catalyst-Free Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to pollution and pose safety risks. jddhs.com Solvent-free, or neat, reactions represent an ideal approach. rsc.orgresearchgate.net For instance, the synthesis of thioethers, structurally related to the target compound, has been achieved under solvent-free conditions using solid acid catalysts, which can often be recovered and recycled. beilstein-journals.org

Catalyst-free methodologies offer further environmental benefits by avoiding contamination of the product with, often toxic, residual metals. Research has demonstrated that the synthesis of linear thioethers can proceed without any catalyst, using glycerol (B35011) as a recyclable and biodegradable reaction medium. tandfonline.com Such catalyst-free approaches are highly desirable for producing high-purity chemicals. rsc.orgamazonaws.com

Atom Economy and Waste Minimization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. d-nb.info In contrast, substitution and elimination reactions often have poor atom economy due to the generation of leaving groups and other byproducts.

For the synthesis of this compound, a synthetic strategy that maximizes atom economy would be favored. For example, a route involving the direct C-H functionalization of a precursor would be superior to a multi-step sequence involving protecting groups and leaving groups, which are ultimately discarded as waste. chemrxiv.org

Waste minimization is directly linked to atom economy and is a critical objective in industrial chemical production. researchgate.netrepec.org Strategies to minimize waste include:

Choosing reactions with high atom economy.

Using catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can often be recycled, drastically reducing waste streams. hymasynthesis.com

Avoiding the use of auxiliary substances like solvents and separation agents, or using recyclable, benign alternatives. jddhs.com

Designing processes that produce benign byproducts , such as water. beilstein-journals.org

By focusing on these principles, the environmental impact of producing this compound can be significantly reduced.

Sustainable Reagent Utilization

The choice of reagents is a cornerstone of sustainable synthesis. Green chemistry promotes the use of reagents that are less hazardous, derived from renewable resources, and are utilized efficiently. uni-mainz.de

In the context of synthesizing an aromatic thiol, this could involve several key substitutions:

Oxidizing Agents: Traditional oxidations can use hazardous heavy-metal-based reagents. Greener alternatives include using molecular oxygen as the terminal oxidant or employing electrochemical methods that use electricity to drive the reaction, thus avoiding chemical oxidants altogether. rsc.orgrsc.org Oxone, a potassium peroxymonosulfate (B1194676) salt, is another example of a more environmentally benign oxidant. rsc.org

Methylating Agents: Reagents like dimethyl sulfate (B86663) are effective but highly toxic. Alternative, less hazardous methylating agents are continually being sought. google.com

Catalysts: Replacing toxic heavy metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals is an active area of research. Metal-free catalytic systems are an even more sustainable goal. rsc.orgbeilstein-journals.org

Starting Materials: Deriving starting materials from renewable feedstocks, such as biomass (a concept known as xylochemistry), instead of petrochemicals represents a major step towards sustainability. uni-mainz.de

Hypervalent Iodine Reagents: These compounds are increasingly recognized as non-toxic and sustainable alternatives to heavy metal reagents for various transformations in organic synthesis. diva-portal.org

By carefully selecting reagents based on their environmental footprint and efficiency, the synthesis of this compound can align with modern standards of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 Methylbenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Methoxy-6-methylbenzenethiol, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the thiol proton.

The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The specific chemical shifts and splitting patterns will be influenced by the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing effect of the thiol group. The thiol (-SH) proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but it is generally found in the region of 3.0-4.0 ppm for aromatic thiols. The methoxy (-OCH₃) protons will present as a sharp singlet around 3.8 ppm, while the methyl (-CH₃) protons will also be a singlet, likely in the region of 2.0-2.5 ppm. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -SH | 3.0 - 4.0 | Broad Singlet |

| -OCH₃ | ~3.8 | Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and one each for the methoxy and methyl groups.

The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the methoxy group (C-O) is expected at the lower field end of this range (around 150-160 ppm), while the carbon bearing the thiol group (C-S) will also be significantly shifted. The methyl carbon will appear upfield, typically between 15-25 ppm, and the methoxy carbon will be found around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Aromatic C-S | 125 - 140 |

| Other Aromatic C | 110 - 130 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 25 |

Note: These are predicted values based on typical chemical shift ranges for similar functionalities.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. nih.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the aromatic ring, as well as for the methoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This technique would be vital in confirming the substitution pattern on the benzene (B151609) ring by showing, for example, correlations from the methoxy protons to the ortho-carbon and from the methyl protons to its adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. This would be particularly useful for determining the preferred conformation of the methoxy group relative to the methyl and thiol groups.

Vibrational Spectroscopy (FT-IR and Raman)

Thiol (-SH) Group : The S-H stretching vibration is typically weak and appears in the FT-IR spectrum in the range of 2550-2600 cm⁻¹. libretexts.org Its weakness can sometimes make it difficult to identify. In Raman spectroscopy, the S-H stretch is often more readily observable.

Methoxy (-OCH₃) Group : The C-H stretching vibrations of the methoxy group are expected in the 2850-2960 cm⁻¹ region. libretexts.org The characteristic C-O stretching vibration of an aryl ether appears as a strong band in the FT-IR spectrum, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).

The aromatic ring gives rise to several characteristic bands in the FT-IR and Raman spectra.

C-H Stretching : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org

C=C Stretching : The aromatic ring C=C stretching vibrations result in a series of bands in the 1450-1600 cm⁻¹ region. The number and intensity of these bands can be indicative of the substitution pattern.

Out-of-Plane Bending (OOP) : The C-H out-of-plane bending vibrations, which appear in the 650-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene ring, specific patterns of bands are expected in this region.

Table 3: Predicted FT-IR and Raman Bands for this compound

| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Intensity (FT-IR) |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2850 - 2960 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Medium |

| C-H Out-of-Plane Bending | 650 - 900 | Strong |

Note: These are predicted values based on characteristic group frequencies.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable tools for the comprehensive analysis of organic molecules like this compound, providing insights into their elemental composition, structural arrangement, and three-dimensional shape.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the confident determination of the elemental formula of a compound. For this compound, with the chemical formula C₈H₁₀OS, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Theoretical Exact Mass Calculation for C₈H₁₀OS:

8 Carbon atoms (¹²C) = 8 * 12.000000 = 96.000000 Da

10 Hydrogen atoms (¹H) = 10 * 1.007825 = 10.078250 Da

1 Oxygen atom (¹⁶O) = 1 * 15.994915 = 15.994915 Da

1 Sulfur atom (³²S) = 1 * 31.972071 = 31.972071 Da

Total Exact Mass = 154.045236 Da

An experimental HRMS measurement of this compound would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound (m/z 154) would be isolated and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Predicted Fragmentation of this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Inferred Fragment Structure |

| 154 | 139 | CH₃ | Loss of the methyl group from the methoxy moiety. |

| 154 | 121 | SH | Loss of the sulfhydryl radical. |

| 154 | 109 | CH₃O | Loss of the methoxy radical. |

| 139 | 111 | CO | Loss of carbon monoxide from the phenoxy cation. |

This fragmentation data would be instrumental in confirming the connectivity of the atoms within the molecule.

Ion Mobility-Mass Spectrometry for Conformational Isomer Analysis

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size and shape (collision cross-section) in the gas phase, in addition to their mass-to-charge ratio. This technique would be particularly useful for distinguishing between different conformational isomers of this compound.

Due to the presence of the methoxy and thiol groups, which can rotate around their bonds to the aromatic ring, this compound can exist in different spatial arrangements or conformations. IM-MS could potentially separate these conformers, providing valuable information about the molecule's three-dimensional structure and flexibility. However, no specific ion mobility studies on this compound have been reported in the scientific literature.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed three-dimensional model of the molecule. This model would reveal the precise positions of all atoms, as well as the bond lengths, bond angles, and torsional angles within the molecule. At present, the crystal structure of this compound has not been published in the Cambridge Structural Database (CSD).

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

If a single-crystal X-ray structure were available, a detailed analysis of its geometric parameters would provide fundamental insights into its chemical nature.

Hypothetical Bond Parameter Data for this compound:

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) | Torsional Angle | Expected Torsional Angle (°) |

| C-S | ~1.77 | C-C-S | ~120 | C-C-S-H | ~0 or ~180 |

| C-O | ~1.36 | C-C-O | ~120 | C-C-O-C | ~0 or ~180 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 | - | - |

| C-H (methyl) | ~1.09 | H-C-H | ~109.5 | - | - |

These values are based on typical bond lengths and angles for similar functional groups and aromatic systems. The actual experimental values would provide a precise and unambiguous description of the molecule's solid-state structure.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The solid-state architecture of this compound would be dictated by a combination of weak intermolecular forces. The presence of a thiol (-SH) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group on the benzene ring provides multiple avenues for such interactions.

Hydrogen Bonding: The most significant directional interaction expected in the crystal lattice of this compound is hydrogen bonding involving the thiol group. Unlike the stronger O-H···O bonds found in phenols, the S-H group forms weaker S-H···S hydrogen bonds. Studies on the aggregation of thiophenol have shown that these S-H···S interactions are long and play a crucial role in the formation of dimers and trimers in the gas phase. nih.govnih.gov In a crystalline environment, it is highly probable that this compound molecules would form chains or other motifs through these S-H···S hydrogen bonds. The presence of the methoxy group's oxygen atom also introduces the possibility of weaker C-H···O interactions, further stabilizing the crystal packing.

| Interaction Type | Potential Participating Groups | Expected Characteristics |

| Hydrogen Bonding | Thiol (S-H) group | Formation of S-H···S bonds, leading to molecular chains or other aggregates. |

| π-π Stacking | Benzene ring | Parallel-displaced or T-shaped stacking of aromatic rings with interplanar distances of 3.4-3.8 Å. |

| van der Waals Forces | Methyl and Methoxy groups | General attractive and repulsive forces contributing to the overall packing efficiency. |

Electronic Spectroscopy (UV-Vis) and Electronic Structure Probing

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are governed by the electronic transitions within the substituted benzene ring. The nature and position of the substituents (methoxy, methyl, and thiol) significantly influence these transitions.

Absorption and Emission Properties related to Aromaticity and Substituents

The UV-Vis spectrum of benzene exhibits two primary absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. Both of these are due to π → π* transitions. When substituents are added to the benzene ring, the symmetry is lowered, and the positions and intensities of these bands are altered.

The thiol (-SH), methoxy (-OCH₃), and methyl (-CH₃) groups are all classified as auxochromes, which are groups that, when attached to a chromophore (the benzene ring), modify its ability to absorb light. Both the thiol and methoxy groups have lone pairs of electrons that can be delocalized into the π-system of the benzene ring (a +R or +M effect). This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. The methyl group provides a weaker inductive (+I) effect, which also contributes to a small red shift.

Given the presence of these three auxochromes, the UV-Vis spectrum of this compound is expected to show its primary absorption bands at longer wavelengths compared to unsubstituted benzene. For instance, studies on substituted benzenes have demonstrated that alkyl and methoxy substituents cause a shift in the absorption bands. nist.gov The spectrum of 4-methoxybenzenethiol, an isomer, can provide a reasonable approximation. nih.gov Emission properties, such as fluorescence, are less commonly observed in simple thiophenols at room temperature due to efficient non-radiative decay pathways, but could potentially be observed under specific conditions, such as in a rigid matrix at low temperatures.

Influence of Solvent and Substituents on Electronic Transitions

The polarity of the solvent can have a discernible effect on the electronic transitions of this compound, a phenomenon known as solvatochromism. The extent of this effect depends on the difference in the dipole moment between the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (positive solvatochromism) because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. While specific data for this compound is unavailable, studies on other substituted aromatic compounds have shown such solvent-dependent shifts. scielo.org.za

The nature of the substituents themselves has a profound impact. The electron-donating methoxy and thiol groups will significantly influence the energy of the electronic transitions. The relative positions of these groups (ortho to each other in this case) will also play a role in determining the exact wavelength of maximum absorption (λmax). Computational studies on substituted thiazolidinone derivatives have shown that electron-donating groups like methoxy influence the HOMO-LUMO energy gap and thus the absorption wavelength. scielo.org.za

| Solvent Property | Expected Effect on π → π* Transitions | Rationale |

| Increasing Polarity | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state relative to the ground state. |

| Hydrogen Bonding Capability | Potential for specific interactions with -SH and -OCH₃ groups, leading to shifts in λmax. | Formation of hydrogen bonds with the solute can alter the energy levels of the ground and excited states. |

Computational and Theoretical Chemistry of 2 Methoxy 6 Methylbenzenethiol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For a molecule like 2-Methoxy-6-methylbenzenethiol, methods such as B3LYP (Beck's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-311+G(d,p) are commonly used to achieve a balance between accuracy and computational cost. elixirpublishers.comroyalsocietypublishing.org

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The presence of rotatable bonds—specifically the C-S bond of the thiol group, the C-O bond of the methoxy (B1213986) group, and the bonds within the methyl group—gives rise to multiple possible conformers. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers and the energy barriers between them. acs.org For instance, studies on related substituted aromatic ethers have identified distinct stable conformations based on the orientation of the methoxy group relative to the benzene (B151609) ring. colostate.edu A similar analysis for this compound would involve rotating the thiol (-SH) and methoxy (-OCH₃) groups to map the potential energy surface. The global minimum would represent the most populated conformation of the molecule. Quantum chemical calculations can predict the relative energies of these conformers, indicating which shapes are most likely to exist. acs.org

Below is an illustrative table of geometrical parameters that would be determined through geometry optimization, based on typical values for substituted benzene derivatives.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond length | 1.39 - 1.41 Å |

| C-S | Carbon-sulfur bond length | ~1.78 Å |

| S-H | Sulfur-hydrogen bond length | ~1.34 Å |

| C-O (methoxy) | Aromatic carbon-oxygen bond length | ~1.36 Å |

| O-CH₃ | Oxygen-methyl carbon bond length | ~1.43 Å |

| C-C (methyl) | Aromatic carbon-methyl carbon bond length | ~1.51 Å |

| ∠ C-S-H | Thiol group bond angle | ~96° |

| ∠ C-O-C | Methoxy group bond angle | ~118° |

This table presents typical values for analogous compounds; specific values for this compound would require dedicated DFT calculations.

Following a successful geometry optimization to a stable energy minimum, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration for the molecule. A key outcome is the confirmation that the optimized structure is a true minimum, which is verified by the absence of any imaginary frequencies. nih.gov Conversely, a transition state is characterized by having exactly one imaginary frequency. nih.gov

These calculations are also used to predict the molecule's infrared (IR) and Raman spectra. elixirpublishers.com The computed vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of a synthesized compound. sci-hub.se It is a known issue that theoretical frequencies calculated at the harmonic level are often systematically higher than experimental frequencies due to the neglect of anharmonicity. acs.org To correct for this, calculated frequencies are often multiplied by an empirical scaling factor, or more advanced techniques like the Wavenumber-Linear Scaling (WLS) method are applied to improve the agreement with experimental data. acs.org

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide several key descriptors of electronic structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jksus.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO would be distributed over the aromatic system.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis calculate the partial atomic charges on each atom in the molecule. This information reveals the electron distribution and identifies electrophilic (positive) and nucleophilic (negative) sites, which are crucial for predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. jksus.org It provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms and over the π-system of the benzene ring.

An illustrative table of electronic properties that can be calculated is shown below.

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

These properties are derived from FMO energies calculated using DFT methods. jksus.orgresearchgate.net

Reaction Mechanism and Pathway Investigations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

To understand how a reaction proceeds, chemists use computational methods to map out the reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. ufl.edu The TS structure is a saddle point on the potential energy surface and is confirmed computationally by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. liverpool.ac.uk In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

These models can show how a solvent stabilizes or destabilizes reactants, products, and, most importantly, transition states. pharm.or.jp For example, polar solvents tend to stabilize charged or highly polar transition states more than less polar reactants, thereby lowering the activation energy and increasing the reaction rate. pharm.or.jpresearchgate.net For reactions involving this compound, computational studies could predict how changing the solvent from a nonpolar one like toluene (B28343) to a polar aprotic one like DMSO would affect the energetics and outcome of a reaction. pharm.or.jp

Catalytic Reaction Mechanisms involving this compound

The thiol group of this compound is a versatile functional group that can participate in a variety of transition-metal-catalyzed reactions. Theoretical studies on similar aromatic thiols have elucidated several key mechanistic pathways.

One of the most important reactions for aromatic thiols is the formation of thioethers. This can be achieved through several catalytic cycles, most notably palladium- or copper-catalyzed cross-coupling reactions. researchgate.netthieme-connect.com In a typical palladium-catalyzed cycle, the mechanism is proposed to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by the formation of a palladium-thiolate complex with this compound. Reductive elimination then yields the desired thioether and regenerates the Pd(0) catalyst. thieme-connect.com

Copper-catalyzed Ullmann-type couplings represent an alternative pathway. thieme-connect.com These reactions are thought to proceed through a Cu(I)/Cu(III) catalytic cycle. thieme-connect.com Kinetic and computational studies on related systems suggest the formation of a K[Cu(SPh)2] active species, which then participates in the coupling process. thieme-connect.com

Furthermore, this compound could be a substrate in catalytic hydrodesulfurization reactions, a critical process in the removal of sulfur from fuels. Density functional theory (DFT) studies on nickel-catalyzed hydrodesulfurization of aryl sulfides have identified pathways involving oxidative addition, ligand substitution, metathesis, and reductive elimination. rsc.org

Another potential catalytic application is in oxidative esterification reactions. For instance, copper-catalyzed oxidative coupling of thiophenols with alcohols has been shown to produce sulfinic esters. rsc.org A proposed mechanism involves the copper-catalyzed oxidation of the thiol to a thiyl radical, which then forms a thiyloxy-Cu(II) complex. Subsequent reaction with an alcohol yields the product and regenerates the active copper catalyst. rsc.org

A hypothetical catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl iodide is presented below:

| Step | Description | Intermediate Species |

| 1 | Oxidative Addition | Aryl-Pd(II)-Iodo Complex |

| 2 | Ligand Exchange | Aryl-Pd(II)-Thiolate Complex |

| 3 | Reductive Elimination | Diaryl Thioether and Pd(0) |

| 4 | Catalyst Regeneration | Free Pd(0) Catalyst |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in various environments. For this compound, MD simulations can provide insights into its conformational flexibility, intermolecular interactions, and potential for self-organization.

The conformational landscape of this compound in solution is primarily governed by the rotational freedom around the C-S and C-O bonds. The presence of the ortho-methyl group introduces steric hindrance that significantly influences the preferred orientation of the thiol and methoxy groups relative to the benzene ring.

Computational studies on methoxy-substituted benzenes have shown that the methoxy group can adopt planar or non-planar conformations depending on the substitution pattern and the surrounding environment. acs.orgcolostate.edu For this compound, it is expected that the steric clash between the methyl group and the methoxy group would favor a non-planar arrangement of the methoxy group. Similarly, the orientation of the S-H bond will be influenced by potential intramolecular interactions and steric effects.

MD simulations in different solvents would reveal the solvent's influence on the conformational equilibrium. In polar solvents, conformations with a larger dipole moment might be stabilized. Time-resolved studies on similar molecules, like p-methylthiophenol, have shown that processes such as vibrational relaxation and geminate recombination can occur in solution following photoexcitation. rsc.org

Aromatic thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. tandfonline.comacs.orgmdpi.com The driving forces for this self-assembly include the strong covalent bond between sulfur and gold, as well as intermolecular interactions between the aromatic rings. tandfonline.comudayton.edu

For this compound, MD simulations could model the self-assembly process on a Au(111) surface. Key intermolecular interactions that would be investigated include:

π-π stacking: The aromatic rings of adjacent molecules can stack, leading to a more ordered and stable assembly. tandfonline.com The substitution pattern on the ring can affect the geometry of this stacking.

S-H/π interactions: The thiol hydrogen can interact with the π-electron system of an adjacent aromatic ring, which is a recognized stabilizing interaction. nih.govresearchgate.netacs.org

The steric bulk of the ortho-methyl and methoxy groups would likely lead to a tilted orientation of the molecule with respect to the gold surface to accommodate the substituents and maximize packing efficiency. aip.org

| Interaction Type | Description | Relevance to this compound |

| S-Au Chemisorption | Strong covalent bond formation between sulfur and gold atoms. | Primary anchoring force for SAM formation. |

| π-π Stacking | Attraction between the electron clouds of adjacent benzene rings. | Influences the orientation and packing of molecules within the SAM. |

| S-H/π Interaction | A weak hydrogen bond between the thiol proton and a nearby aromatic ring. | Can contribute to the stability and structure of the assembled layer. nih.govresearchgate.netacs.org |

| Steric Repulsion | Repulsive forces between the bulky methyl and methoxy groups. | Likely to cause a tilted arrangement of the molecules on the surface. |

Structure-Property Relationship Studies

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties.

The reactivity of the thiol group in this compound is significantly influenced by the electronic effects of the methoxy and methyl substituents. Both are generally considered electron-donating groups. The methoxy group donates electrons through resonance, while the methyl group donates through induction. This increased electron density on the aromatic ring can influence the reactivity of the thiol group.

QSAR studies on substituted thiophenols have shown that electron-releasing substituents can enhance their cytotoxicity, which is linked to their increased susceptibility to form reactive thiyl radicals. nih.govacs.org This suggests that this compound might be more reactive towards radical-mediated processes compared to unsubstituted thiophenol.

In catalytic reactions, the electronic nature of the substituents can also affect the rate and selectivity. For instance, in palladium-catalyzed couplings, electron-donating groups can facilitate the oxidative addition step. Conversely, in reactions where the thiolate anion acts as a nucleophile, the increased electron density from the methoxy and methyl groups would enhance its nucleophilicity.

The properties of the thiol group, particularly its acidity (pKa) and the S-H bond dissociation energy (BDE), are highly sensitive to the nature of the substituents on the aromatic ring. researchgate.netsmu.edu

Acidity (pKa): The pKa of a thiol reflects the stability of its conjugate base, the thiolate anion. Electron-withdrawing groups stabilize the negative charge on the sulfur atom through inductive and resonance effects, thereby lowering the pKa and making the thiol more acidic. libretexts.org Conversely, electron-donating groups, such as the methoxy and methyl groups in this compound, are expected to destabilize the thiolate anion, leading to a higher pKa compared to unsubstituted thiophenol. Theoretical calculations using DFT methods combined with solvation models have proven effective in predicting the pKa values of substituted thiols. researchgate.netwayne.edu

Bond Dissociation Energy (BDE): The S-H BDE is the energy required to homolytically cleave the S-H bond to form a thiyl radical. This parameter is crucial for understanding the antioxidant activity and the propensity of a thiol to participate in radical-mediated reactions. nih.govacs.org Electron-donating substituents can stabilize the resulting thiyl radical through resonance, thus lowering the S-H BDE. Therefore, this compound is predicted to have a lower S-H BDE than thiophenol, making it more susceptible to hydrogen atom abstraction.

The following table, based on data from related compounds, illustrates the expected influence of substituents on these properties.

| Compound | Substituent Effect | Expected pKa (relative to thiophenol) | Expected S-H BDE (relative to thiophenol) |

| 4-Nitrothiophenol | Strong Electron-Withdrawing | Lower | Higher |

| Thiophenol | Reference | ~6.6 | ~345 kJ/mol |

| 4-Methylthiophenol | Weak Electron-Donating | Higher | Lower |

| 4-Methoxythiophenol | Strong Electron-Donating | Higher | Lower |

| This compound | Electron-Donating | Higher | Lower |

Reactivity and Reaction Mechanisms of 2 Methoxy 6 Methylbenzenethiol

Thiol-Specific Reactions

The thiol functional group is the primary center of reactivity in many reactions involving 2-Methoxy-6-methylbenzenethiol. These reactions include oxidation, addition to unsaturated bonds, and nucleophilic displacement.

Like other thiols, this compound is readily oxidized. The most common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. This reaction can be effected by a variety of mild oxidizing agents.

Disulfide Formation: The oxidation of this compound yields Bis(2-methoxy-6-methylphenyl) disulfide. This transformation is a fundamental reaction for thiols and can be achieved using oxidants such as iodine (I₂) in the presence of a base, hydrogen peroxide (H₂O₂), or even atmospheric oxygen, sometimes facilitated by metal catalysts. The reaction proceeds via the formation of a thiyl radical intermediate which then dimerizes.

Sulfonic Acid Production: More vigorous oxidation of the thiol group can lead to the formation of a sulfonic acid. Strong oxidizing agents like nitric acid, potassium permanganate (B83412), or excess hydrogen peroxide can oxidize the sulfur atom to its highest oxidation state (+6), yielding 2-Methoxy-6-methylbenzenesulfonic acid. This transformation involves the stepwise oxidation of the thiol through sulfenic and sulfinic acid intermediates.

| Reaction Type | Product | Typical Reagents |

|---|---|---|

| Disulfide Formation | Bis(2-methoxy-6-methylphenyl) disulfide | I₂, H₂O₂, O₂ (air) |

| Sulfonic Acid Production | 2-Methoxy-6-methylbenzenesulfonic acid | KMnO₄, conc. HNO₃, excess H₂O₂ |

The thiol group of this compound can participate in "click chemistry" reactions such as thiol-ene and thiol-yne additions. These reactions are highly efficient and proceed via a step-growth mechanism to form carbon-sulfur bonds. taylorandfrancis.comrsc.org

Thiol-Ene Reaction: This reaction involves the addition of the S-H bond across an alkene (a compound with a C=C double bond) to form a thioether. wikipedia.org The reaction can be initiated by radicals (using light, heat, or a radical initiator) or catalyzed by a base (Michael addition). wikipedia.orgalfa-chemistry.com The radical-mediated pathway typically results in an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

Thiol-Yne Reaction: Similarly, the thiol-yne reaction is the addition of a thiol to an alkyne (a compound with a C≡C triple bond), yielding an alkenyl sulfide (B99878). lscollege.ac.in The reaction is often facilitated by radical initiators or UV irradiation. lscollege.ac.in Depending on the reaction conditions and stoichiometry, a single or double addition of the thiol to the alkyne can occur. lscollege.ac.in

| Reaction | Reactant | Product Type | Mechanism |

|---|---|---|---|

| Thiol-Ene | Alkene (R₂C=CR₂) | Thioether | Radical or Michael Addition wikipedia.org |

| Thiol-Yne | Alkyne (RC≡CR) | Alkenyl sulfide | Radical Addition lscollege.ac.in |

The thiol proton of this compound is acidic and can be removed by a base to form the corresponding thiolate anion (2-methoxy-6-methylbenzenethiolate). This thiolate is a potent nucleophile. The presence of the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring increases the electron density on the sulfur atom, enhancing its nucleophilicity compared to unsubstituted benzenethiol (B1682325).

This enhanced nucleophilicity allows the thiolate to readily participate in nucleophilic substitution reactions (e.g., Sₙ2 and SₙAr). For instance, it can react with alkyl halides to form thioethers or with activated aryl halides in nucleophilic aromatic substitution (SₙAr) reactions.

Aromatic Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SₑAr) due to the electron-donating nature of both the methoxy (-OCH₃) and methyl (-CH₃) groups. wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org

The position of electrophilic attack on the benzene ring is determined by the directing effects of the existing substituents. wikipedia.orgyoutube.com

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

Methyl Group (-CH₃): This is a weakly activating group and also an ortho, para-director, donating electron density through an inductive effect. chemguide.co.uklibretexts.org

In this compound, the substituents are at positions 2 and 6. The available positions for substitution are C3, C4, and C5.

Attack at C4: This position is para to the strongly directing methoxy group and meta to the methyl group. The resonance stabilization provided by the methoxy group makes this a highly favored position.

Attack at C5: This position is meta to the methoxy group but para to the methyl group. This position is also activated.

Attack at C3: This position is ortho to the methoxy group and ortho to the methyl group. However, this position is sterically hindered by the two adjacent substituents, making electrophilic attack less favorable.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C5 positions, with the C4 position likely being the major product due to the powerful directing effect of the methoxy group.

Specific electrophilic substitution reactions are predicted to follow the regioselectivity outlined above.

Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro (-NO₂) group onto the ring. libretexts.orgchemguide.co.uk Based on the directing effects, the primary products would be 4-Nitro-2-methoxy-6-methylbenzenethiol and 5-Nitro-2-methoxy-6-methylbenzenethiol.

Halogenation: The reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) would result in halogen substitution on the aromatic ring. libretexts.org The expected products are 4-Halo-2-methoxy-6-methylbenzenethiol and 5-Halo-2-methoxy-6-methylbenzenethiol.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. msu.edu This reaction is reversible and would likely yield 4-sulfo-2-methoxy-6-methylbenzenethiol and 5-sulfo-2-methoxy-6-methylbenzenethiol.

| Reaction | Reagents | Major Predicted Products |

|---|---|---|

| Nitration | conc. HNO₃, conc. H₂SO₄ | 4-Nitro-2-methoxy-6-methylbenzenethiol |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-2-methoxy-6-methylbenzenethiol |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 2-Methoxy-6-methylbenzenesulfonic acid-4-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

In the context of Nucleophilic Aromatic Substitution (SNAr), this compound primarily functions as a potent nucleophile via its thiolate anion. The SNAr mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring, which is activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The thiolate of this compound, formed by deprotonation with a base, can displace halides from activated aromatic and heteroaromatic rings. nih.gov However, the reaction rate is expected to be significantly influenced by the steric bulk imposed by the ortho-methyl and ortho-methoxy groups. Compared to a less hindered analogue like 2-methoxybenzenethiol (B42552), the approach of the sulfur nucleophile to the electrophilic carbon of the activated aryl halide would be more restricted, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.

For an SNAr reaction to occur on an activated derivative of this compound itself (e.g., where a leaving group is present on the ring), the ring would need to be sufficiently activated by additional electron-withdrawing groups. The inherent electron-donating nature of the methoxy and methyl groups makes the ring electron-rich, thus disfavoring direct nucleophilic attack unless strong activating groups are also present.

Cross-Coupling Reactions Involving Thiol and Aromatic Ring

Cross-coupling reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. However, the direct participation of aryl thiols in widely used palladium-catalyzed reactions like the Suzuki-Miyaura and Heck-Mizoroki couplings is challenging.

Transition metal-catalyzed reactions are a cornerstone for C–S bond formation, providing alternatives to classical methods. rsc.org However, free thiols like this compound are known to be problematic substrates in many palladium-catalyzed cross-coupling reactions. acs.org The sulfur atom can coordinate strongly to the palladium center, leading to catalyst poisoning and inhibition of the catalytic cycle. acs.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organohalide. acs.org Direct coupling of an aryl thiol is not feasible due to catalyst poisoning. To utilize a thiol in this reaction, the sulfhydryl group must first be protected. acs.org Common protective groups for thiols that are stable under Suzuki-Miyaura conditions include thioethers, which can be cleaved post-coupling, although often requiring harsh conditions. acs.org

Heck-Mizoroki Reaction: The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene, following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Similar to the Suzuki reaction, the free thiol group of this compound would interfere with the palladium catalyst. Therefore, protection of the thiol is a prerequisite for its successful use in a molecule undergoing a Heck reaction. Acetyl protection is often suitable for Heck reactions. acs.org The steric hindrance around the thiol in this compound would also influence the choice and efficiency of the protection and deprotection steps.

Given the challenges of using free thiols in cross-coupling reactions, this compound is best utilized as a precursor. The general strategy involves a three-step sequence:

Protection: The thiol group is converted into a more stable functional group, such as a thioether, that does not poison the catalyst.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is performed on another part of the molecule, typically coupling an aryl halide with a boronic acid.

Deprotection: The protecting group is removed to regenerate the free thiol functionality.

This approach allows for the synthesis of complex biaryl or multi-substituted aromatic structures containing the sterically hindered this compound moiety, which would be inaccessible through direct coupling. The selection of the protecting group is critical and must be compatible with the basic and thermal conditions of the coupling reaction. acs.org

Cleavage and Modification of the Methoxy Group

The O-demethylation of the methoxy group in this compound to yield the corresponding phenol (B47542) (2-hydroxy-6-methylbenzenethiol) is a key transformation. The cleavage of aryl methyl ethers is a common but often challenging reaction that typically requires harsh conditions due to the stability of the C(sp²)–O bond. acs.orgcommonorganicchemistry.com Several methods are available, each with different mechanisms and functional group tolerance. The choice of reagent is particularly important for a substrate like this compound, which also contains a sensitive thiol group that could undergo side reactions.

Common methods for O-demethylation include:

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. commonorganicchemistry.com The reaction proceeds via coordination of the strong Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. commonorganicchemistry.com It is typically performed at low temperatures in an inert solvent like dichloromethane (B109758).

Strong Protic Acids: Reagents like hydrobromic acid (HBr) can cleave methyl ethers at elevated temperatures. commonorganicchemistry.com The mechanism involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion. commonorganicchemistry.com

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates, can be used to demethylate aryl ethers. acs.orgcommonorganicchemistry.com For instance, sodium ethanethiolate in a polar aprotic solvent like DMF at high temperatures can effect cleavage via nucleophilic attack on the methyl carbon. commonorganicchemistry.com The use of an odorless long-chain thiol like dodecanethiol is a practical alternative. organic-chemistry.org

Biocatalysis: Emerging methods use enzymes, such as Rieske monooxygenases, to perform selective demethylation under mild, environmentally benign conditions, which could be advantageous for sensitive substrates. researchgate.netnih.gov

The table below summarizes common conditions for the O-demethylation of aryl methyl ethers, which are applicable to this compound.

| Reagent/Method | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis Acid-Assisted Cleavage | Highly effective but moisture-sensitive. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | 48% aq. HBr, Reflux | Strong Acid-Promoted SN2 | Harsh conditions, low functional group tolerance. commonorganicchemistry.com |

| Thiolates (e.g., EtSNa) | DMF or NMP, >150 °C | Nucleophilic Demethylation (SN2) | Requires high temperatures and a strong nucleophile. acs.orgcommonorganicchemistry.com |

| Iodocyclohexane | DMF, Reflux | In-situ generation of HI | Offers a milder alternative to strong acids. |

| Rieske Monooxygenase | Biocatalytic | Enzymatic Oxidation | Mild, selective, and environmentally friendly. researchgate.netnih.gov |

Derivatization and Functionalization Strategies

Alkylation and Arylation of the Thiol Group

The sulfur atom in 2-Methoxy-6-methylbenzenethiol is a soft nucleophile, readily reacting with various electrophiles. This reactivity is the basis for the synthesis of a wide array of sulfur-containing derivatives.

The formation of thioethers, or sulfides, is a fundamental transformation of thiols. For this compound, this is typically achieved through nucleophilic substitution reactions where the corresponding thiolate attacks an alkyl or aryl halide.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) proceeds under basic conditions to afford the corresponding alkyl aryl sulfides. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion. Metal-free, visible-light-mediated methods have also been developed for the alkylation of thiophenols using N-hydroxyphthalimide esters as alkylating agents via electron donor-acceptor (EDA) complexes. nih.gov

Arylation: The synthesis of diaryl sulfides from this compound can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Migita coupling with aryl halides. acs.org Palladium and copper catalysts are commonly employed. grafiati.com Additionally, metal-free methods for the arylation of thiols have been developed, for instance, using arylhydrazines under aerobic conditions or through electrochemical iodine catalysis. rsc.orgsci-hub.se

Table 1: Illustrative Examples of Thioether Synthesis from Substituted Thiols

| Thiol Substrate | Reagent | Catalyst/Conditions | Product Type | General Yield Range |

| Substituted Thiophenol | Alkyl Halide | Base (e.g., K2CO3) | Alkyl Aryl Sulfide (B99878) | Good to Excellent |

| Substituted Thiophenol | Aryl Iodide | Pd or Cu catalyst | Diaryl Sulfide | Moderate to Excellent |

| Substituted Thiophenol | Arylhydrazine | K2CO3, DMSO, Air | Diaryl Sulfide | High |

This table is illustrative and based on general methods for thiophenol derivatization. Specific yields for this compound may vary.

Thioethers derived from this compound can be further functionalized to form sulfonium (B1226848) salts. These salts are valuable as alkylating or arylating agents in their own right. The synthesis typically involves the reaction of the thioether with a strong alkylating agent, such as an alkyl triflate.

Alternatively, triarylsulfonium salts can be synthesized directly from the corresponding arenethiol. rsc.org One modern approach involves the reaction of diaryl sulfoxides with arynes, generated in situ, to produce triarylsulfonium triflates. acs.org The presence of electron-donating groups, such as the methoxy (B1213986) group on this compound, has been shown to facilitate the formation of related sulfonium salts. ucl.ac.ukucl.ac.uknih.gov S-Alkenyl sulfonium salts can also be prepared by reacting the thiol with alkenyl sulfonium salts. ucl.ac.ukrsc.orgresearchgate.net

Formation of Sulfoxides and Sulfones

The sulfur atom in the thioether derivatives of this compound can be oxidized to higher oxidation states, yielding sulfoxides and sulfones. These functional groups are important in medicinal chemistry and as synthetic intermediates.

The oxidation of sulfides is a well-established transformation. wiley-vch.de

Sulfoxides: Selective oxidation to the sulfoxide (B87167) level can be achieved using a variety of reagents, such as hydrogen peroxide (H₂O₂) under controlled stoichiometric conditions, or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netlpnu.uagoogle.com Metal-free, light-induced oxidation using oxygen as the oxidant is also possible. lpnu.ua

Sulfones: More vigorous oxidation conditions or a larger excess of the oxidizing agent will typically lead to the formation of the corresponding sulfone. wiley-vch.denih.gov Reagents like potassium permanganate (B83412) (KMnO₄) or excess H₂O₂ are effective for this transformation. nih.gov The choice of catalyst can also control the selectivity between sulfoxide and sulfone formation. nih.gov

The direct oxidation of this compound itself can lead to the formation of the corresponding disulfide under mild oxidizing conditions. wiley-vch.dewikipedia.org

Esterification and Amidation Reactions of Derived Carboxylic Acids

While this compound does not possess a carboxylic acid group, this functionality can be introduced onto the aromatic ring. A key strategy for this is through Directed Ortho-Metalation (DoM), followed by quenching the resulting aryllithium species with carbon dioxide (see section 6.4.1). Once the carboxylic acid derivative is synthesized (e.g., 5-carboxy-2-methoxy-6-methylbenzenethiol), it can undergo standard esterification or amidation reactions.

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt.

Amidation: Amide formation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form the desired amide.

Introduction of Additional Functional Groups on the Aromatic Ring

The substituents already present on the benzene (B151609) ring of this compound direct the position of further electrophilic substitutions.

Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. harvard.eduorganic-chemistry.org

In this compound, both the methoxy group and the thiolate (formed by initial deprotonation of the thiol with the organolithium base) can act as DMGs. grafiati.comcanada.ca The methoxy group is a well-established DMG, directing lithiation to its ortho positions. The thiolate group is also known to direct metalation. Based on the established hierarchy of DMGs, the methoxy group is generally a stronger director than a thiolate. Therefore, in the competition between the potential sites, lithiation is expected to occur predominantly at the C5 position, which is ortho to the powerful methoxy directing group.

Once the C5-lithiated species is formed, it can be trapped with a variety of electrophiles to introduce new functional groups.

Table 2: Potential Functionalizations of this compound via DoM

| Electrophile | Introduced Functional Group | Product Type |

| CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) | 5-Carboxy-2-methoxy-6-methylbenzenethiol |

| DMF (Dimethylformamide) | -CHO (Aldehyde) | 5-Formyl-2-methoxy-6-methylbenzenethiol |

| I₂ (Iodine) | -I (Iodo) | 5-Iodo-2-methoxy-6-methylbenzenethiol |

| Me₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | 2-Methoxy-6-methyl-5-(trimethylsilyl)benzenethiol |

| R-X (Alkyl Halide) | -R (Alkyl) | 5-Alkyl-2-methoxy-6-methylbenzenethiol |

This table outlines plausible transformations based on established Directed ortho-Metalation chemistry.

This DoM strategy provides a regioselective route to polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods.

Palladium-Catalyzed C-H Activation for Further Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net Palladium catalysis has been at the forefront of this field, enabling the transformation of inert C-H bonds into new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov For this compound, palladium-catalyzed C-H activation presents a promising avenue for introducing additional functionality onto the aromatic ring, although specific studies on this exact molecule are not extensively documented. The reactivity and regioselectivity of such transformations would be dictated by the directing group ability of the resident functional groups, namely the thiol (or thiolate) and the methoxy moieties.

A directing group serves to bring the metal catalyst into proximity with a specific C-H bond, facilitating its cleavage through the formation of a cyclometalated intermediate. nih.govrsc.org In the case of this compound, both the sulfur and oxygen atoms can act as coordinating sites for the palladium catalyst.

The thiol group, particularly in its deprotonated thiolate form, is a potent ligand for palladium. It is conceivable that it could direct the activation of C-H bonds at the ortho position. However, in this molecule, both positions ortho to the thiol group (C2 and C6) are already substituted. Therefore, C-H activation directed solely by the thiol would need to overcome significant steric hindrance or proceed via a different mechanism.

The methoxy group is a known, albeit weaker, directing group for ortho-C-H activation. acs.org Palladium can coordinate to the methoxy oxygen, potentially directing functionalization to the C-H bond at the C3 position. The efficiency of this direction can be influenced by the specific ligand on the palladium catalyst and the reaction conditions.

A competitive scenario between the two directing groups is likely. The stronger coordination of the thiolate to palladium might dominate, but the steric congestion around it could favor pathways involving the methoxy group. The outcome of a potential C-H functionalization reaction would depend on a delicate balance of electronic and steric factors. Functionalization could be directed to the C3, C4, or C5 positions, with the precise location depending on the catalyst system employed. For instance, reactions aiming for arylation, alkenylation, or acylation would typically involve a palladium(II) catalyst, often in the presence of an oxidant and specific ligands designed to facilitate the C-H cleavage step. rsc.orgrhhz.net

Research on analogous substituted thiophenols and anisoles provides insight into potential reaction conditions. These studies often utilize palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst precursor, in combination with various ligands and oxidants to achieve the desired transformation.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization on Related Aromatic Substrates

| Substrate Type | Coupling Partner | Catalyst System | Functionalization Type | Product Yield (%) | Ref. |

| 2-Phenylpyridine | Aryl Thiol | Pd(MeCN)₂Cl₂ | Thiolation | High | rsc.org |